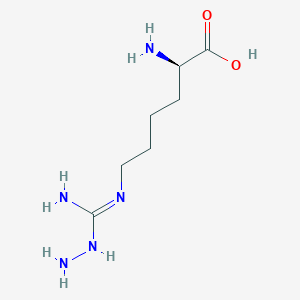
NH2-Homoarg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-Homoarg: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NH2-Homoarg typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acids, while reduction could produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, NH2-Homoarg is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules. It may be used in the development of biochemical assays and as a probe for studying cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Wirkmechanismus
The mechanism of action of NH2-Homoarg involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-amino-6-[[amino(methylidene)amino]hexanoic acid: A structurally similar compound with slight variations in its functional groups.
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]pentanoic acid: Another similar compound with a different carbon chain length.
Uniqueness: The uniqueness of NH2-Homoarg lies in its specific combination of functional groups and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
139299-34-6 |
|---|---|
Molekularformel |
C7H17N5O2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid |
InChI |
InChI=1S/C7H17N5O2/c8-5(6(13)14)3-1-2-4-11-7(9)12-10/h5H,1-4,8,10H2,(H,13,14)(H3,9,11,12)/t5-/m1/s1 |
InChI-Schlüssel |
AEGZIHWQMVJNQE-RXMQYKEDSA-N |
SMILES |
C(CCN=C(N)NN)CC(C(=O)O)N |
Isomerische SMILES |
C(CCN=C(N)NN)C[C@H](C(=O)O)N |
Kanonische SMILES |
C(CCN=C(N)NN)CC(C(=O)O)N |
Synonyme |
N(G)-amino-L-homoarginine NH2-Homoarg omega-N-aminohomoarginine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)

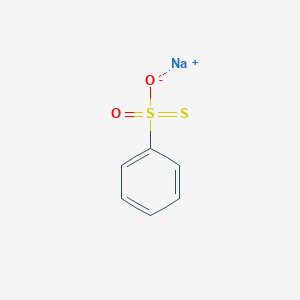
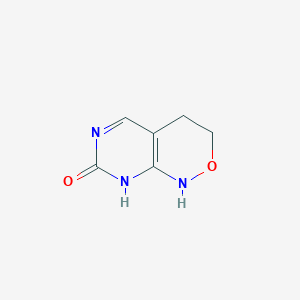

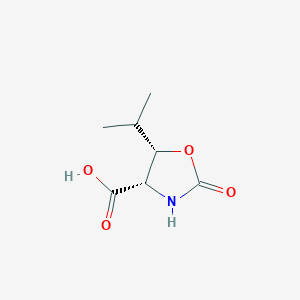
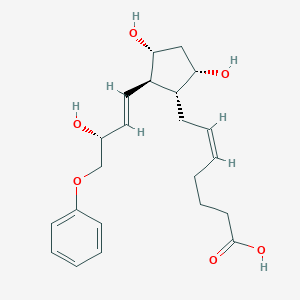
![(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B160339.png)
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
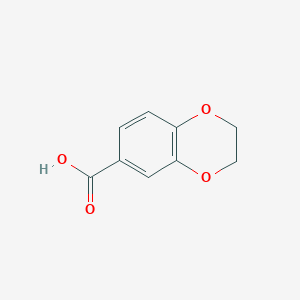
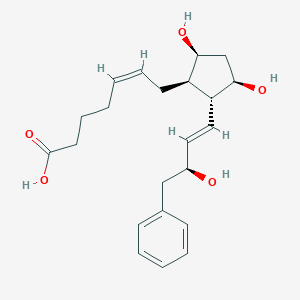
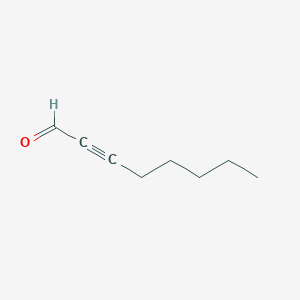
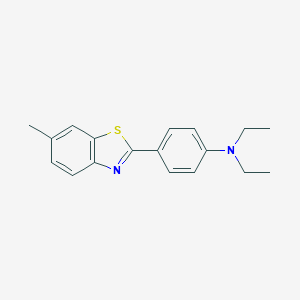
![Butane, 1-[(2-chloroethyl)thio]-3-methyl-](/img/structure/B160360.png)
